2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
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Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers have developed various synthetic routes to access it, often starting from commercially available precursors. These methods typically include cyclization reactions, functional group transformations, and protecting group manipulations. Detailed synthetic protocols can be found in the literature.
Molecular Structure Analysis
The molecular structure of 2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid reveals its complexity. The bicyclo[1.1.1]pentane ring system, the fluorinated ethyl group, and the phenylmethoxycarbonylamino moiety contribute to its unique architecture. Computational studies, X-ray crystallography, and spectroscopic techniques have elucidated its 3D arrangement and bond angles .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to its functional groups. Notably, it can undergo hydrolysis, esterification, and amidation reactions. Investigating its reactivity with other molecules provides insights into potential applications and functional modifications.
Mechanism of Action
The precise mechanism of action for 2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid remains an active area of research. It may interact with specific receptors, enzymes, or cellular pathways. Further studies are needed to unravel its biological targets and therapeutic effects.
properties
IUPAC Name |
2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c18-7-6-16-9-17(10-16,11-16)13(14(20)21)19-15(22)23-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPKCWMIVHOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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